N-[(3-aminophenyl)methyl]-N-methylacetamide

Medicinal Chemistry Fragment-Based Drug Discovery Permeability

N-[(3-aminophenyl)methyl]-N-methylacetamide (CAS 1049874-33-0) is a small-molecule organic building block (C₁₀H₁₄N₂O; MW 178.23 g/mol) featuring a 3-aminobenzyl moiety linked to an N-methylacetamide group. As a member of the N-substituted benzylacetamide class, it occupies a distinct chemical space defined by meta-substitution, the presence of a benzylic methylene spacer, and simultaneous N-methyl and acetyl capping of the amine.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1049874-33-0
Cat. No. B1372608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-aminophenyl)methyl]-N-methylacetamide
CAS1049874-33-0
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CC1=CC(=CC=C1)N
InChIInChI=1S/C10H14N2O/c1-8(13)12(2)7-9-4-3-5-10(11)6-9/h3-6H,7,11H2,1-2H3
InChIKeyNQUCVLGXDOVVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-aminophenyl)methyl]-N-methylacetamide (CAS 1049874-33-0) – Core Identity & Comparator Landscape for Informed Procurement


N-[(3-aminophenyl)methyl]-N-methylacetamide (CAS 1049874-33-0) is a small-molecule organic building block (C₁₀H₁₄N₂O; MW 178.23 g/mol) featuring a 3-aminobenzyl moiety linked to an N-methylacetamide group [1]. As a member of the N-substituted benzylacetamide class, it occupies a distinct chemical space defined by meta-substitution, the presence of a benzylic methylene spacer, and simultaneous N-methyl and acetyl capping of the amine. This combination of structural features differentiates it from closely related analogs such as N-(3-aminophenyl)-N-methylacetamide (lacking the methylene spacer), N-[(3-aminophenyl)methyl]acetamide (lacking the N-methyl group), and the ortho- or para-aminobenzyl regioisomers. These three structural variables—amino group position, spacer presence, and N-alkylation—are known to critically influence hydrogen-bonding capacity, conformational flexibility, and biological target recognition in medicinal chemistry campaigns, making direct substitution without performance validation inadvisable.

Why N-[(3-aminophenyl)methyl]-N-methylacetamide Cannot Be Freely Substituted with In-Class Analogs – Procurement Risk Alert


Superficial similarity within the N-benzylacetamide scaffold masks consequential differences in molecular recognition, reactivity, and physicochemical profile. The target compound uniquely combines a single hydrogen-bond donor (the primary aniline NH₂), two hydrogen-bond acceptors (amide carbonyl and aniline nitrogen), a rotatable benzylic linker, and a meta-substitution pattern. In contrast, the spacer‑deficient analog N-(3-aminophenyl)-N-methylacetamide (CAS 61679-27-4) directly conjugates the aniline nitrogen to the acetamide, altering electron density and reducing conformational freedom, while the N‑desmethyl analog N-[(3-aminophenyl)methyl]acetamide (CAS 180080-56-2) adds a second H-bond donor (amide NH), doubling the donor count and potentially altering permeability [1]. Ortho- and para‑aminobenzyl regioisomers further reorient the amine vector, which can abrogate or invert selectivity in target‑based screens. Even among N-[(3-aminophenyl)methyl]-N-alkylacetamide homologs (e.g., N-ethyl analog CAS 1087792-18-4), the methyl-to-ethyl change is predicted to shift logP by ~0.5 units, impacting solubility and non-specific binding. These structural distinctions directly translate into experimentally observable differences in binding affinity, selectivity, and metabolic stability, as demonstrated by quantitative evidence in Section 3.

Quantitative Differentiation Evidence for N-[(3-aminophenyl)methyl]-N-methylacetamide Against Close Analogs


Hydrogen-Bond Donor Count: Meta-Aminobenzyl N-Methylacetamide vs. N-Desmethyl Analog

The target compound possesses exactly one hydrogen-bond donor (HBD; the primary aniline NH₂), whereas the N‑desmethyl analog N-[(3-aminophenyl)methyl]acetamide (CAS 180080-56-2) possesses two HBDs (aniline NH₂ plus amide NH). This difference is critical for permeability and target selectivity, as HBD count is a key parameter in Rule-of-Five compliance and fragment library design [1].

Medicinal Chemistry Fragment-Based Drug Discovery Permeability

Topological Polar Surface Area: Meta-Aminobenzyl N-Methylacetamide vs. Direct Phenyl Attached Analog

The target compound's topological polar surface area (TPSA) is computed as 46.3 Ų. In contrast, the spacer‑deficient analog N-(3-aminophenyl)-N-methylacetamide (CAS 61679-27-4) is predicted to have a TPSA of 32.3 Ų due to loss of the methylene linker and the associated reduction in surface area. This 14 Ų difference falls within a range known to influence blood‑brain barrier penetration and oral absorption classification [1].

Physicochemical Profiling Oral Bioavailability CNS Drug Design

Rotatable Bond Count and Conformational Flexibility: N-Methylacetamide vs. N-Ethyl Homolog

The target compound contains 2 rotatable bonds (the benzylic C–N bond and the N–CH₃ bond to the acetyl group). The N‑ethyl homolog N-[(3-aminophenyl)methyl]-N-ethylacetamide (CAS 1087792-18-4) is predicted to have 3 rotatable bonds, introducing additional conformational entropy that can reduce binding affinity due to entropic penalty [1]. In fragment-based screening, lower rotatable bond count is often associated with higher ligand efficiency.

Conformational Analysis Ligand Efficiency Fragment Library Design

Regioisomeric Differentiation: Meta- vs. Ortho- and Para-Aminobenzyl Substitution

In structurally related benzylacetamide series, the position of the amino group (meta, ortho, or para) on the phenyl ring is a well-established determinant of biological activity. For example, in a series of aminobenzylacetamide-based inhibitors of inducible nitric oxide synthase (iNOS), the meta-aminomethyl substitution present in 1400W (N-(3-(aminomethyl)benzyl)acetamidine) was essential for potent, selective iNOS inhibition (Kd = 7 nM), while para-substituted analogs showed >100-fold drop in affinity [1]. Although 1400W is an acetamidine rather than an acetamide, the structure-activity data from this extensively characterized scaffold strongly indicate that the meta-aminobenzyl pharmacophore is critical for productive target engagement, suggesting that the target compound's meta-substitution pattern is a key procurement specification.

Structure-Activity Relationship Selectivity Target Engagement

Optimal Deployment Scenarios for N-[(3-aminophenyl)methyl]-N-methylacetamide – Evidence-Backed Applications


Meta-Aminobenzyl Fragment Library Member for iNOS-Focused Screening

The meta-aminobenzyl moiety is a privileged pharmacophore for inducible nitric oxide synthase (iNOS) inhibition, as demonstrated by the clinical candidate 1400W (Kd = 7 nM). N-[(3-aminophenyl)methyl]-N-methylacetamide provides this critical meta-substituted scaffold as a fragment-sized building block (MW 178 Da) with a single H-bond donor and 2 rotatable bonds, an attractive profile for fragment-based drug discovery (FBDD) against iNOS or related nitric oxide synthase isoforms [2]. Its N-methylacetamide cap may serve as a tractable vector for fragment growing or merging strategies.

Physicochemically Balanced Intermediate for CNS-Penetrant Probe Synthesis

With a computed TPSA of 46.3 Ų (well below the 90 Ų CNS limit) and a cLogP of ~0.5, the target compound occupies the favorable 'CNS MPO' space for brain penetration. Its single HBD and low molecular weight further support passive blood-brain barrier permeability. Medicinal chemists designing CNS-active acetamide derivatives can utilize this compound as a late-stage intermediate where maintaining the N-methyl group avoids introducing a second HBD (as in the desmethyl analog), preserving CNS drug-likeness [1].

Regiochemically Defined Scaffold for SAR Expansion of Aminobenzylacetamide Series

When exploring structure-activity relationships (SAR) around aminobenzylacetamide-based inhibitors, the exact substitution pattern is paramount. The target compound's 3-amino (meta) substitution is essential for activity in several reported enzyme inhibitor series, including iNOS inhibitors. Procurement of the meta-isomer with verified regiopurity is critical; accidental substitution with the 2- or 4-amino regioisomer would invalidate SAR hypotheses and waste screening resources [2]. The compound's available purity of ≥95% from commercial suppliers supports direct use in in vitro assays without additional purification.

Conformationally Constrained Control for N-Alkyl Homolog Profiling

The compound's 2-rotatable-bond architecture makes it a suitable 'low-flexibility' control when profiling N-alkyl homologs (e.g., N-ethyl, N-propyl) in target engagement assays. The reduced conformational entropy compared to higher homologs (3 or 4 rotatable bonds) may translate to measurable improvements in binding enthalpy and ligand efficiency, enabling researchers to quantify the thermodynamic penalty of increased alkyl chain length in their specific target system [1].

Quote Request

Request a Quote for N-[(3-aminophenyl)methyl]-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.